molecular formula C15H10Cl2FN3O3S2 B2501594 N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886954-24-1

N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2501594
CAS No.: 886954-24-1
M. Wt: 434.28
InChI Key: LMEVTTAHTYDRQW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 3,4-dichlorophenyl group, a sulfanyl-linked benzothiadiazine-dione moiety, and a fluorine substituent.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FN3O3S2/c16-10-3-2-9(6-11(10)17)19-14(22)7-25-15-20-12-4-1-8(18)5-13(12)26(23,24)21-15/h1-6H,7H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEVTTAHTYDRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted acetamides with diverse pharmacological and coordination properties. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and research findings.

Structural Analogues with Dichlorophenyl and Heterocyclic Moieties

  • Compound (I): 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
    • Key Differences:
  • Replaces the benzothiadiazine-sulfanyl group with a pyrazol-4-yl ring.
  • Lacks the fluorine substituent and sulfone group present in the target compound.
    • Conformational Analysis:
  • Three distinct conformers in the asymmetric unit exhibit dihedral angles between the dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, influenced by steric repulsion and hydrogen bonding .
  • Compound (II): N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

    • Key Differences:
  • Substitutes the benzothiadiazine ring with a pyridine-triazole hybrid system.
  • Contains a chloro-fluorophenyl group instead of dichlorophenyl.
    • Functional Implications:
  • The triazole-pyridine system may enhance metal-binding capacity compared to the electron-deficient benzothiadiazine core of the target compound.

Analogues with Sulfanyl-Acetamide Linkages

  • Compound (III): 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide () Key Differences:
  • Features a cyano-trifluoromethylpyridine system instead of benzothiadiazine.
  • The 4-methoxyphenyl group reduces electronegativity compared to the 3,4-dichlorophenyl group.
    • Spectroscopic Insights:
  • Similar to methods in , NMR analysis of such compounds would likely reveal chemical shift variations in regions adjacent to substituents (e.g., fluorine or trifluoromethyl groups), aiding in structural elucidation .

Crystallographic and Hydrogen-Bonding Trends

  • Dihedral Angle Variability: In Compound (I), dihedral angles between aromatic systems range from 44.5° to 56.2°, suggesting significant conformational flexibility .
  • Hydrogen-Bonding Networks:
    • Compound (I) forms dimeric structures via N–H⋯O bonds, a trait common in acetamides with planar amide groups . The target compound’s sulfone and fluorine substituents could alter its hydrogen-bonding propensity, favoring interactions with polar residues in biological targets.

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Key Substituents Ring System Hydrogen-Bonding Capacity
N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide C₁₅H₁₀Cl₂FN₃O₃S₂ 3,4-dichlorophenyl, 7-fluoro-benzothiadiazine Benzothiadiazine-dione Moderate (sulfone, amide)
Compound (I) () C₁₉H₁₇Cl₂N₃O₂ 3,4-dichlorophenyl, pyrazol-4-yl Pyrazole High (N–H⋯O dimers)
Compound (II) () C₁₆H₁₅ClFN₅S 3-chloro-4-fluorophenyl, pyridine-triazole Triazole-pyridine Moderate (triazole N atoms)

Table 2: Conformational and Spectroscopic Insights

Compound Name Dihedral Angles (°) Notable NMR Shifts (Regions A/B)
N-(3,4-dichlorophenyl)-...acetamide (Target) Not reported Predicted shifts near F/SO₂ groups
Compound (I) 44.5–77.5 Shifts in pyrazole regions
Compound (III) () Not reported Shifts near CF₃/CN groups

Research Implications and Gaps

  • Synthetic Challenges: The target compound’s benzothiadiazine-sulfanyl linkage may require specialized coupling reagents (e.g., carbodiimides, as in ’s synthesis of Compound I) .
  • Biological Potential: Analogues with dichlorophenyl groups (e.g., Compound I) show structural similarity to penicillin derivatives, hinting at antimicrobial or enzyme-inhibiting properties .
  • Unresolved Questions: The impact of the fluorine atom and sulfone group on the target compound’s solubility, stability, and bioactivity remains uncharacterized in the provided evidence.

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